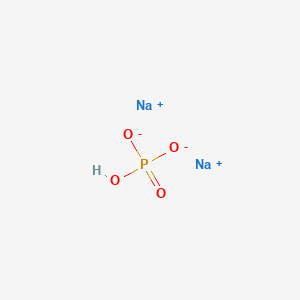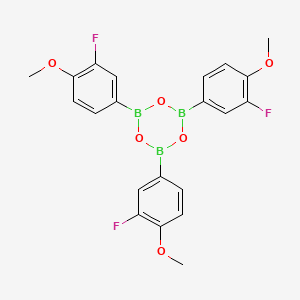
Vinblastine-d3 Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinblastine-d3 Sulfate is a deuterated form of vinblastine sulfate, a vinca alkaloid derived from the Madagascar periwinkle plant (Catharanthus roseus). It is primarily used as a chemotherapy medication to treat various types of cancer, including Hodgkin’s lymphoma, non-small-cell lung cancer, bladder cancer, brain cancer, melanoma, and testicular cancer . The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolism of vinblastine due to the presence of deuterium atoms, which can be traced more easily in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinblastine-d3 Sulfate is synthesized by incorporating deuterium atoms into the vinblastine molecule. The synthesis involves the following steps:
Isolation of Vinblastine: Vinblastine is isolated from the Madagascar periwinkle plant.
Deuteration: The isolated vinblastine undergoes a deuteration process where hydrogen atoms are replaced with deuterium atoms. This is typically achieved using deuterated reagents under specific reaction conditions.
Sulfation: The deuterated vinblastine is then reacted with sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Cultivation of Catharanthus roseus: Large-scale cultivation of the plant to obtain sufficient quantities of vinblastine.
Extraction and Purification: Efficient extraction and purification techniques to isolate vinblastine.
Deuteration and Sulfation: Large-scale deuteration and sulfation processes to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Vinblastine-d3 Sulfate undergoes various chemical reactions, including:
Oxidation: Vinblastine can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of vinblastine.
Wissenschaftliche Forschungsanwendungen
Vinblastine-d3 Sulfate has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: The deuterium atoms in this compound allow researchers to trace the compound’s distribution, metabolism, and excretion in biological systems.
Cancer Research: It is used to study the mechanisms of action and resistance in cancer cells, providing insights into improving chemotherapy treatments.
Drug Development: this compound serves as a reference compound in the development of new anticancer drugs.
Biological Studies: It is used in various biological studies to understand the interactions of vinblastine with cellular components.
Wirkmechanismus
Vinblastine-d3 Sulfate exerts its effects by inhibiting mitosis at metaphase through its interaction with tubulin. It binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and causing mitotic arrest or cell death . This mechanism disrupts cell division, making it effective in treating rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Vincristine: Another vinca alkaloid used in chemotherapy, with a similar mechanism of action but different clinical applications.
Vinorelbine: A semi-synthetic vinca alkaloid with a slightly different chemical structure and clinical use.
Vindesine: A derivative of vinblastine with modifications that alter its pharmacological properties.
Vinblastine-d3 Sulfate’s uniqueness lies in its deuterated form, which provides advantages in research studies, particularly in tracing and understanding the compound’s behavior in biological systems.
Eigenschaften
CAS-Nummer |
1246818-72-3 |
|---|---|
Molekularformel |
C₄₆H₅₇D₃N₄O₁₃S |
Molekulargewicht |
912.07 |
Synonyme |
Vincaleukoblastine-d3 Sulfate; (+)-Vinblastine-d3 Sulfate; Rozevin-d3; VLB-d3; Valban-d3; Vinblastin-d3; 29060-LE-d3; Exal-d3; Velban-d3; Velbe-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron](/img/structure/B1146709.png)



